molecular formula C19H19NOS2 B11766094 4-Thiomethyl-4'-thiomorpholinomethylbenzophenone

4-Thiomethyl-4'-thiomorpholinomethylbenzophenone

Cat. No.: B11766094
M. Wt: 341.5 g/mol
InChI Key: SJPGJFSNJIEBII-UHFFFAOYSA-N
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Description

4-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a complex organic compound with the molecular formula C19H21NOS2. It is characterized by the presence of a benzophenone core substituted with thiomethyl and thiomorpholinomethyl groups. This compound is notable for its unique chemical structure, which includes aromatic rings, a ketone group, and sulfur-containing functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-thiomethyl-4’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the reaction of benzophenone with thiomethyl and thiomorpholinomethyl reagents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of 4-thiomethyl-4’-thiomorpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Thiomethyl-4’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Thiomethyl-4’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-thiomethyl-4’-thiomorpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur-containing groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings and ketone group can participate in non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Methylsulfanylphenyl benzophenone
  • 4-Thiomorpholinomethyl benzophenone
  • 4-Methylsulfanyl-4’-morpholinomethyl benzophenone

Comparison: 4-Thiomethyl-4’-thiomorpholinomethyl benzophenone is unique due to the presence of both thiomethyl and thiomorpholinomethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H19NOS2

Molecular Weight

341.5 g/mol

IUPAC Name

4-[4-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NOS2/c21-19(18-7-3-16(14-22)4-8-18)17-5-1-15(2-6-17)13-20-9-11-23-12-10-20/h1-8,14H,9-13H2

InChI Key

SJPGJFSNJIEBII-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S

Origin of Product

United States

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